6-(3-Carboxy-4-chlorophenyl)picolinic acid
Description
6-(3-Carboxy-4-chlorophenyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a picolinic acid core with a carboxy and chloro substituent on the phenyl ring. It is a derivative of picolinic acid, which is known for its chelating properties and biological activities.
Properties
IUPAC Name |
6-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-9-5-4-7(6-8(9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXUGCPTKZXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Carboxy-4-chlorophenyl)picolinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Carboxy-4-chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the chloro group can produce hydroxy derivatives.
Scientific Research Applications
6-(3-Carboxy-4-chlorophenyl)picolinic acid has various applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry due to its chelating properties.
Medicine: It may be explored for its potential therapeutic effects, particularly in metal chelation therapy.
Industry: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-(3-Carboxy-4-chlorophenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal ion-dependent processes in biological systems. For example, it can bind to zinc finger proteins, altering their structure and inhibiting their function . This property makes it a potential candidate for therapeutic applications targeting metal ion dysregulation.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid:
Isonicotinic acid: Features a carboxylic acid group at the 4-position.
Uniqueness
6-(3-Carboxy-4-chlorophenyl)picolinic acid is unique due to the presence of both a carboxy and chloro substituent on the phenyl ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
